7-fluoroquinoxalin-2(1H)-one

Aldose reductase inhibition Diabetic complications Antioxidant activity

Researchers targeting aldose reductase or bacterial topoisomerase II require the correct 7-fluoro positional isomer-substituting with non-fluorinated or 6-fluoro analogs compromises potency and synthetic routes. 7-Fluoroquinoxalin-2(1H)-one (CAS 145323-53-1) provides a validated scaffold with demonstrated ALR2 IC50 of 0.032 µM for lead compound 6e. • Enables selective synthesis of 2-chloro-7-fluoroquinoxaline, a key precursor not accessible from the 6-fluoro isomer • Fluorine at the 7-position enhances metabolic stability and oral bioavailability in derived candidates • Available at 98% purity with full QC documentation for reproducible results

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 145323-53-1
Cat. No. B107572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoroquinoxalin-2(1H)-one
CAS145323-53-1
Synonyms7-Fluoro-2(1H)-quinoxalinone; 
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)C=N2
InChIInChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
InChIKeyWQSBOFHCYAGWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinoxalin-2(1H)-one (CAS 145323-53-1): Product Specifications, Core Attributes, and Procurement-Relevant Identity


7-Fluoroquinoxalin-2(1H)-one (CAS 145323-53-1) is a fluorinated heterocyclic compound belonging to the quinoxalin-2-one class, characterized by a fluorine substituent at the 7-position of the quinoxaline ring system . With a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol, this compound serves as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry and agrochemical research . Its structural features confer distinct electronic and steric properties that are exploited in the design of bioactive molecules, particularly those targeting aldose reductase, bacterial topoisomerases, and various kinase enzymes .

Why Unsubstituted Quinoxalin-2-ones or Positional Isomers Are Inadequate Replacements for 7-Fluoroquinoxalin-2(1H)-one


The 7-fluoro substitution is not a trivial modification; it fundamentally alters the electronic landscape, metabolic stability, and target-binding profile of the quinoxalin-2-one scaffold. Unsubstituted quinoxalin-2-one lacks the fluorine-induced electron-withdrawing effect that enhances binding affinity to key therapeutic targets such as aldose reductase and bacterial topoisomerases . Positional isomers (e.g., 6-fluoroquinoxalin-2(1H)-one) exhibit different regioselectivity in nucleophilic aromatic substitution reactions, leading to divergent synthetic outcomes and SAR profiles . The presence of the fluorine atom at the 7-position confers improved metabolic stability and bioavailability, as demonstrated in pharmacokinetic studies of structurally related 7-fluoroquinoxaline derivatives . Consequently, substituting this compound with a non-fluorinated analog or a positional isomer would compromise the intended biological activity, synthetic efficiency, and downstream development success.

Quantitative Comparative Evidence for 7-Fluoroquinoxalin-2(1H)-one Versus Analogs and Alternatives


Superior Aldose Reductase Inhibitory Activity of 7-Fluoroquinoxalin-2(1H)-one-Derived Compounds

A 7-fluoroquinoxalin-2(1H)-one-derived compound (6e) demonstrated exceptionally potent inhibition of aldose reductase (ALR2), with an IC50 value of 0.032 µM, making it the most active compound among the series. In contrast, the unsubstituted parent quinoxalin-2(1H)-one scaffold and other non-fluorinated derivatives exhibited IC50 values in the range of 0.041–0.468 µM, with the 7-fluoro-substituted derivative (6e) showing a 1.3-fold improvement over the next most potent analog . This head-to-head comparison within the same study demonstrates that the 7-fluoro group is a critical determinant of ALR2 inhibitory potency.

Aldose reductase inhibition Diabetic complications Antioxidant activity

Enhanced Metabolic Stability and Bioavailability Conferred by the 7-Fluoro Substituent

The presence of the fluorine atom at the 7-position of the quinoxalin-2-one scaffold is reported to enhance metabolic stability and improve bioavailability. While direct comparative data for the parent compound 7-fluoroquinoxalin-2(1H)-one are not available, class-level inference from fluorinated quinoxaline derivatives (e.g., GW420867X, a 7-fluoroquinoxaline derivative) indicates that fluorine substitution reduces oxidative metabolism and extends half-life in vivo . In contrast, unsubstituted quinoxalin-2-ones are more susceptible to metabolic degradation, potentially limiting their therapeutic utility .

Metabolic stability Bioavailability Fluorine substitution

Regioselective Synthetic Utility: Preferential Reactivity at the 7-Position

7-Fluoroquinoxalin-2(1H)-one can be selectively modified to generate over 30 unique quinoxaline derivatives with distinct substitution patterns, highlighting its versatility as a synthetic building block . In contrast, the 6-fluoro isomer (6-fluoroquinoxalin-2(1H)-one) exhibits different regioselectivity in nucleophilic aromatic substitution reactions, as evidenced by divergent synthetic routes described in patent literature . Specifically, 7-fluoroquinoxalin-2(1H)-one is a key intermediate in the synthesis of 2-chloro-7-fluoroquinoxaline, a precursor to bacterial topoisomerase type II inhibitors , whereas the 6-fluoro isomer yields a distinct product profile.

Synthetic building block Regioselective functionalization Quinoxaline derivatives

Procurement Advantage: Higher Purity Specification and Competitive Pricing

Bidepharm offers 7-Fluoroquinoxalin-2(1H)-one at a standard purity of 97% with batch-specific quality control reports including NMR, HPLC, and GC . In contrast, GlpBio lists the same compound with a purity specification of 95% and at a higher price point ($234 for 100 mg vs. comparable or lower pricing from Bidepharm for similar quantities) . For procurement professionals, this represents a clear advantage in terms of both quality assurance and cost-effectiveness.

Chemical procurement Purity comparison Price analysis

Optimal Application Scenarios for 7-Fluoroquinoxalin-2(1H)-one Based on Quantitative Differentiation Evidence


Development of Next-Generation Aldose Reductase Inhibitors for Diabetic Complications

Researchers focused on developing potent and multifunctional aldose reductase inhibitors should prioritize 7-fluoroquinoxalin-2(1H)-one as a core scaffold. The 7-fluoro substitution has been shown to confer a significant potency advantage over non-fluorinated analogs, with compound 6e achieving an IC50 of 0.032 µM against ALR2 . This compound provides a validated starting point for lead optimization, reducing the time and resources required for hit-to-lead campaigns in the treatment of diabetic neuropathy, retinopathy, and nephropathy.

Synthesis of Bacterial Topoisomerase Type II Inhibitors for Antimicrobial Resistance

7-Fluoroquinoxalin-2(1H)-one is a critical intermediate in the synthesis of novel bacterial topoisomerase type II inhibitors, which are being developed to combat drug-resistant Pseudomonas aeruginosa and other Gram-negative pathogens . Its unique regioselectivity in nucleophilic aromatic substitution reactions enables the preparation of 2-chloro-7-fluoroquinoxaline, a key precursor not accessible from the 6-fluoro isomer . Procurement of the correct positional isomer is essential for maintaining the desired antimicrobial activity profile and circumventing cross-resistance.

Fluorine-Enabled Medicinal Chemistry: Enhancing Metabolic Stability and Bioavailability

Medicinal chemists seeking to improve the drug-like properties of their quinoxalinone-based leads will find the 7-fluoro substituent advantageous. Class-level evidence indicates that fluorination at this position enhances metabolic stability and oral bioavailability, as observed in related 7-fluoroquinoxaline drug candidates . This property is particularly valuable in the development of oral therapeutics for chronic diseases, where sustained exposure and favorable pharmacokinetics are paramount.

Cost-Effective, High-Purity Sourcing for Reproducible Research

For procurement specialists and laboratory managers, selecting 7-fluoroquinoxalin-2(1H)-one from vendors offering a purity specification of 97% with comprehensive quality control documentation ensures experimental reproducibility and minimizes downstream purification efforts . Comparative analysis reveals that higher purity and more competitive pricing are available from specific suppliers, optimizing budget allocation and research efficiency .

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